molecular formula C13H24N2O B7478190 1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one

1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one

Cat. No.: B7478190
M. Wt: 224.34 g/mol
InChI Key: KBTNZLBAEJDRFA-UHFFFAOYSA-N
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Description

1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one is a piperazine derivative known for its diverse applications in various fields, including medicinal chemistry and industrial processes. Piperazine derivatives are widely recognized for their biological and pharmaceutical activities, making them valuable in drug development and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of automated and parallel solid-phase synthesis techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for central nervous system disorders.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Cyclohexylmethyl)piperazin-1-yl]ethan-1-one stands out due to its specific structural features and the resulting biological activities. Its cyclohexylmethyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(cyclohexylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTNZLBAEJDRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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